molecular formula C10H17N3S B562858 (S)-Pramipexole-d3, Dihydrochloride CAS No. 1217695-77-6

(S)-Pramipexole-d3, Dihydrochloride

Cat. No.: B562858
CAS No.: 1217695-77-6
M. Wt: 214.345
InChI Key: FASDKYOPVNHBLU-LNEZGBMJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Pramipexole-d3, Dihydrochloride is a deuterated form of the non-ergot dopamine receptor agonist Pramipexole. The compound is classified as a dopamine D2-receptor (D2DR) agonist and is used in research applications . As a deuterated analog, it is designed for use in pharmacokinetic and metabolism studies, where the deuterium labels serve as tracers to provide insights into the absorption, distribution, metabolism, and excretion (ADME) of the parent compound. The parent compound, Pramipexole, is known for its high selectivity and affinity for the D3 subfamily of dopamine receptors, with Ki values of 0.5 nM for the human D3 receptor, and 3.3, 3.9, and 3.9 nM for D2S, D2L, and D4 receptors, respectively. It exhibits negligible affinity for D1 and D5 receptors . Its mechanism of action involves binding to and stimulating presynaptic and postsynaptic dopamine receptors in the striatum, mimicking the effects of the endogenous neurotransmitter dopamine. This activity is crucial in research models studying dopaminergic pathways . Pramipexole is extensively distributed in the body, has minimal metabolism in humans, and is primarily eliminated unchanged by the kidneys . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

1217695-77-6

Molecular Formula

C10H17N3S

Molecular Weight

214.345

IUPAC Name

(6S)-6-N-(3,3,3-trideuteriopropyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine

InChI

InChI=1S/C10H17N3S/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8/h7,12H,2-6H2,1H3,(H2,11,13)/t7-/m0/s1/i1D3

InChI Key

FASDKYOPVNHBLU-LNEZGBMJSA-N

SMILES

CCCNC1CCC2=C(C1)SC(=N2)N

Synonyms

(S)-4,5,6,7-Tetrahydro-N6-(propyl-d3)-2,6-benzothiazolediamine Dihydrochloride; 

Origin of Product

United States

Synthetic Approaches to S Pramipexole D3, Dihydrochloride

Chemoenzymatic Synthetic Pathways for (S)-Pramipexole Precursors

A chemoenzymatic approach has been successfully developed for the synthesis of key precursors to (S)-Pramipexole. This method focuses on producing (S)- and (R)-N-(6-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl) acetamide, which are vital synthons for creating (S)-Pramipexole and its enantiomer, dexpramipexole (B1663564) mdpi.com.

Asymmetric Synthesis and Enantiomeric Purity Control

The control of enantiomeric purity is a critical aspect of the synthesis of (S)-Pramipexole, as the desired pharmacological activity resides in the (S)-enantiomer. A notable chemoenzymatic method involves the resolution of a racemic alcohol precursor by leveraging the stereoselectivity of enzymes.

The high enantiomeric purity achieved through this biocatalytic method is essential, as the biological activity of pramipexole (B1678040) is stereospecific. Traditional methods for resolving racemic mixtures, such as fractional crystallization of diastereomeric salts or preparative chiral high-performance liquid chromatography (HPLC), are often less efficient mdpi.com. The chemoenzymatic route, therefore, presents a more advantageous alternative for producing the optically pure precursors required for the synthesis of (S)-Pramipexole.

Scalable Chemical Synthesis Methodologies for (S)-Pramipexole

Application of the Fukuyama Alkylation Protocol in Synthesis

A key feature of this scalable synthesis is the application of the Fukuyama alkylation protocol. This protocol provides a reliable method for the mono-N-alkylation of the primary amine in the precursor molecule. The synthesis begins with the conversion of the crucial intermediate, (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole, into (6S)-N-(2-amino-4,5,6,7-tetrahydrobenzothiazole-6-yl)-2-nitrobenzenesulfonamide acs.org.

This sulfonamide intermediate then undergoes monoalkylation to yield (6S)-N-(2-amino-4,5,6,7-tetrahydrobenzothiazole-6-yl)-2-nitro-N-propylbenzenesulfonamide acs.org. The final step in this sequence is the deprotection of the sulfonamide to afford the pramipexole base. This process is noted for its high conversion rates and the ease of purification of the intermediates and final product, all while maintaining the high optical purity required for the active pharmaceutical ingredient acs.org.

Strategies for Deuterium (B1214612) Incorporation into the (S)-Pramipexole Skeleton

The synthesis of isotopically labeled compounds is crucial for various research applications, including metabolic studies and as internal standards in analytical chemistry. The development of (S)-Pramipexole-d3, Dihydrochloride (B599025) involves the specific incorporation of deuterium into the molecule.

Specific Labeling at the N-Propyl Moiety for -d3 Analogue Synthesis

The synthesis of the -d3 analogue of (S)-Pramipexole focuses on the introduction of three deuterium atoms onto the N-propyl group. This is typically achieved by using a deuterated starting material in the alkylation step of the synthesis. For example, a deuterated propyl halide or another suitable propylating agent containing deuterium at the terminal methyl group can be used to introduce the isotopic label.

While detailed synthetic protocols for the preparation of (S)-Pramipexole-d3 are often proprietary, the general strategy involves reacting the (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole precursor with a deuterated propylating agent. A commercially available version of this compound is (S)-Pramipexole (N-Propyl-3,3,3-d3) Dihydrochloride lgcstandards.com.

Table 1: Commercially Available Deuterated (S)-Pramipexole Analogue

Compound NameCAS NumberAlternate CAS Number (Free Base)
(S)-Pramipexole (N-Propyl-3,3,3-d3) Dihydrochloride1432230-10-81217695-77-6

This table presents information on a commercially available deuterated analogue of (S)-Pramipexole, indicating the specific labeling on the N-propyl moiety.

Synthesis and Characterization of Process-Related Impurities of (S)-Pramipexole, Dihydrochloride

During the synthesis of any active pharmaceutical ingredient, the formation of impurities is a critical concern that must be carefully monitored and controlled. The identification, synthesis, and characterization of these impurities are essential for ensuring the safety and quality of the final drug product. Several process-related impurities of (S)-Pramipexole have been identified and characterized.

One notable impurity is (S)-N2-(methoxymethyl)-N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine. This impurity was detected during stability studies of pramipexole extended-release tablets and was found to be a result of a drug-excipient interaction. Its structure was confirmed through various analytical techniques, including high-resolution mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. An efficient synthetic route to prepare this specific impurity was also developed to confirm its structure and degradation pathway nih.govnih.gov.

Other potential impurities that can arise during the synthesis of pramipexole include ketone and hydroxy derivatives, dialkylated products, and dimers nih.gov. The (R)-enantiomer is also considered a potential impurity that needs to be controlled to ensure the enantiomeric purity of the final product nih.gov.

Table 2: Known Process-Related Impurities of (S)-Pramipexole

Impurity NameChemical Name
Pramipexole Impurity 3(S)-N2-methoxymethyl-n6-propyl-4,5,6,7-tetrahydrobenzothiazole-2,6-diamine
2-N-Propyl Pramipexole(6S)-2-N,6-N-dipropyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine

This table lists some of the identified process-related impurities of (S)-Pramipexole, providing their common names and chemical structures.

The synthesis of these impurities is often necessary to develop analytical methods for their detection and quantification in the final drug product. For example, the synthesis of various pramipexole impurities has been reported to aid in quality control during manufacturing.

Identification and Elucidation of Degradation Products

Forced degradation studies are essential for identifying potential degradation products that may form under various environmental conditions. These studies on pramipexole have revealed its susceptibility to degradation under hydrolytic, oxidative, and photolytic stress.

Hydrolytic and Oxidative Degradation: Significant degradation of pramipexole is observed when the drug is subjected to acidic, basic, and oxidative conditions. nih.gov Under acidic stress (e.g., refluxing in 3 M hydrochloric acid), and basic stress (e.g., refluxing in 2 M sodium hydroxide), distinct degradation products are formed. researchgate.net Similarly, exposure to hydrogen peroxide results in oxidative degradation. Liquid chromatography-mass spectrometry (LC-MS) has been a key analytical tool for identifying the mass-to-charge ratio (m/z) of these degradants, allowing for the proposal of their chemical structures. nih.govresearchgate.net

Photodegradation: Exposure to light can also lead to the formation of impurities. europa.eu Studies on the photodegradation of pramipexole tablets led to the isolation of two specific pyrrolidine (B122466) compounds. nih.gov The structures of these compounds were determined using 2D NMR, mass spectrometry, and single-crystal X-ray analysis. nih.gov Another study involving exposure to direct sunlight identified a major degradation product, which was analyzed by LC-MS, indicating that a carboxylic group becomes attached to the amino group of the thiazole (B1198619) ring. researchgate.net

The table below summarizes the key degradation products identified under various stress conditions.

Stress ConditionAnalytical Method(s)Key Findings and Identified Products
Acid Hydrolysis LC-MSFormation of a distinct degradation product was observed and characterized by its mass spectrum. researchgate.net
Base Hydrolysis LC-MSA specific degradant was formed and identified via its mass-to-charge ratio. researchgate.net
Oxidation LC-MSLed to the formation of N-oxide derivatives. researchgate.net
Photolysis (Light) LC-MS, 2D NMR, X-Ray CrystallographyIsolation of two pyrrolidine compounds; another study identified a degradant with an added carboxylic group. nih.govresearchgate.net

Mechanistic Studies of Drug-Excipient Interaction Impurities

Impurities in a final drug product can arise not only from the degradation of the active pharmaceutical ingredient (API) but also from interactions between the API and the excipients used in the formulation.

Interaction with Cellulose-Based Excipients: During stability studies of pramipexole extended-release tablets, a significant impurity was detected at a relative retention time (RRT) of 0.88. researchgate.netmdpi.com This impurity was comprehensively characterized using high-resolution mass spectrometry (HRMS), infrared (IR) spectroscopy, and NMR techniques and was identified as (S)-N2-(methoxymethyl)-N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine. researchgate.netmdpi.com

The formation of this impurity is attributed to an interaction between pramipexole and cellulose-based excipients, such as hydroxypropyl methylcellulose (B11928114) (HPMC). mdpi.com The proposed mechanism involves the following steps:

Trace levels of formalin (formaldehyde) present in cellulose (B213188) excipients can catalyze the conversion of pramipexole into a corresponding imine intermediate. mdpi.com

The HPMC, a known source of methoxy (B1213986) groups, then reacts with this imine intermediate. mdpi.com

This reaction results in the formation of the N-methoxymethyl degradation impurity. mdpi.com

This proposed mechanism was confirmed by synthesizing the degradation impurity through a reaction of pramipexole and HPMC in the presence of formalin. mdpi.com

Interaction with Mannitol (B672): Another study identified two unknown impurities in a solid dosage form of pramipexole dihydrochloride. nih.gov These impurities were found to be more prevalent when mannitol was used as an excipient in the formulation. nih.govresearchgate.net Using ultra-performance liquid chromatography coupled with high-resolution mass spectroscopy (UPLC-HRMS), these impurities were identified as pramipexole-mannose and pramipexole-ribose adducts. semanticscholar.org

The proposed mechanism for the formation of these adducts is a Maillard reaction. nih.govsemanticscholar.org This is a common chemical reaction between an amino acid (in this case, the primary amine group of pramipexole) and a reducing sugar. semanticscholar.org The reducing sugars (like mannose or ribose) can be present as impurities within the mannitol excipient itself. nih.govsemanticscholar.org The reaction is often promoted by heat and moisture. semanticscholar.org

The table below details the impurities formed from drug-excipient interactions.

Excipient(s)Impurity/Interaction ProductProposed MechanismAnalytical Method(s)
Hydroxypropyl methylcellulose (HPMC) (S)-N2-(methoxymethyl)-N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamineReaction with trace formalin from HPMC to form an imine, followed by addition of a methoxy group from HPMC. mdpi.comHPLC, LC/MS, NMR, IR researchgate.netmdpi.com
Mannitol Pramipexole-mannose adduct, Pramipexole-ribose adductMaillard reaction between the primary amine of pramipexole and reducing sugar impurities present in mannitol. nih.govsemanticscholar.orgUPLC-HRMS nih.gov

Advanced Analytical Methodologies for S Pramipexole D3, Dihydrochloride

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are the cornerstone for the separation, identification, and quantification of (S)-Pramipexole-d3, dihydrochloride (B599025) alongside its non-labeled counterpart. These techniques offer the high resolution and sensitivity required for complex sample analysis.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the analysis of pramipexole (B1678040) and its deuterated standard. medicalresearchjournal.orgnih.gov Method development and validation are performed according to stringent guidelines, such as those from the International Council on Harmonisation (ICH), to ensure reliability, accuracy, and precision. medchemexpress.com

Reverse-phase HPLC (RP-HPLC) is the most common mode of separation for pramipexole and, by extension, its d3-labeled form. medicalresearchjournal.org In this technique, a non-polar stationary phase is used with a polar mobile phase. Several studies have detailed RP-HPLC methods for pramipexole that are directly applicable to its deuterated analog. For instance, a validated stability-indicating RP-HPLC method utilized an Ace5-C18 column with a mobile phase of 10 mmol L-1 ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) (75:25 v/v) for the determination of pramipexole in bulk and pharmaceutical forms. medicalresearchjournal.org Another method employed a C18 column with a mobile phase of acetonitrile and phosphate (B84403) buffer (pH 4.0) at a 70:30 ratio. researchgate.net The detection is typically carried out using a UV detector at wavelengths ranging from 260 nm to 264 nm. medicalresearchjournal.orgresearchgate.net

Optimization of chromatographic parameters is crucial for achieving the desired separation and sensitivity. Key parameters that are often adjusted include:

Mobile Phase Composition: The ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous buffer is optimized to achieve the best resolution between the analyte and any impurities or matrix components. medicalresearchjournal.orgcaymanchem.com The pH of the buffer is also a critical factor, with values around 4.0 to 4.5 often being used. researchgate.netoup.com

Flow Rate: Flow rates are typically set between 0.7 mL/min and 1.0 mL/min to ensure efficient separation within a reasonable analysis time. oup.comnih.gov

Column Type: C18 columns are a popular choice for the analysis of pramipexole and its deuterated form due to their versatility and robustness. medicalresearchjournal.orgnih.gov

Detection Wavelength: The UV detection wavelength is selected based on the maximum absorbance of the pramipexole molecule, which is consistently reported around 262-264 nm. researchgate.netcaymanchem.comoup.com

A summary of typical HPLC conditions is presented in the table below.

ParameterConditionSource(s)
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm) medicalresearchjournal.orgnih.gov
Mobile Phase Acetonitrile and Ammonium Acetate or Phosphate Buffer medicalresearchjournal.orgresearchgate.net
Flow Rate 0.7 - 1.0 mL/min oup.comnih.gov
Detection UV at 262 - 264 nm researchgate.netoup.com
Temperature Ambient or 40°C medchemexpress.comoup.com

Ultra-Performance Liquid Chromatography (UPLC) in High-Throughput Analysis

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering faster analysis times and improved resolution by using columns with smaller particle sizes (typically under 2 µm). This technology is particularly well-suited for high-throughput analysis, such as in bioequivalence studies. researchgate.netnih.gov

A sensitive and high-throughput UPLC-tandem mass spectrometry (UPLC-MS/MS) method has been developed for the determination of pramipexole in human plasma. researchgate.netnih.gov While this study used ranitidine (B14927) as an internal standard, the chromatographic principles are directly applicable for analyses using (S)-Pramipexole-d3. The separation was achieved on a Waters Acquity UPLC BEH C18 column (100 mm × 2.1 mm, 1.7 µm) with an isocratic mobile phase of 10 mM ammonium formate (B1220265) (pH 7.50) and acetonitrile (15:85, v/v). researchgate.netnih.gov The total run time was a mere 1.5 minutes, highlighting the high-throughput capabilities of UPLC. researchgate.netnih.gov In another UPLC-MS/MS method for simultaneous determination of pramipexole and amantadine, a gradient elution was used with a mobile phase consisting of methanol (B129727) and 0.01% aqueous formic acid. lookchem.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile or Derivatized Species

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique that has been applied to the analysis of pramipexole, typically in biological matrices like plasma. researchgate.net Given that (S)-Pramipexole-d3 is a stable isotope-labeled version of pramipexole, GC-MS methods can be readily adapted for its use as an internal standard.

In a validated GC-MS method for determining pramipexole in rat plasma, samples were first made alkaline and then subjected to liquid-liquid extraction. researchgate.net The analysis was performed in the selected ion monitoring (SIM) mode, which provides high specificity and sensitivity. The target ions for pramipexole were m/z 211, 212, and 152. researchgate.net For (S)-Pramipexole-d3, the corresponding ions would be shifted by 3 mass units. The method demonstrated high sensitivity with a lower limit of quantification of 20.0 pg/mL. researchgate.net

Spectroscopic and Spectrometric Methods

Spectroscopic and spectrometric methods are indispensable for the structural elucidation and quantification of (S)-Pramipexole-d3, dihydrochloride.

The chemical structure of pramipexole has been confirmed by a suite of spectroscopic techniques including infrared (IR), ultraviolet (UV), and mass spectrometry (MS), as well as nuclear magnetic resonance (NMR) spectroscopy. nih.gov These methods are equally applicable to its deuterated form, with expected shifts in the spectra corresponding to the deuterium (B1214612) substitution.

UV spectrophotometry is a simple and accessible method for the quantification of pramipexole. The molecule exhibits a maximum absorbance at approximately 261-263 nm. caymanchem.comnih.gov This technique can be used for routine analysis in bulk and tablet dosage forms.

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy, provides detailed information about the molecular structure and has been used for the systematic vibrational assignment and analysis of pramipexole. nih.gov

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is the key detection method used in conjunction with HPLC and UPLC for the quantitative analysis of pramipexole with (S)-Pramipexole-d3 as an internal standard. In these methods, specific precursor-to-product ion transitions are monitored in multiple reaction monitoring (MRM) mode. For pramipexole, a common transition is m/z 212.1 → 153.0. researchgate.netnih.gov For the d3-labeled internal standard, this transition would be adjusted to account for the increased mass. An LC-MS/MS assay specifically utilizing d3-pramipexole as the internal standard was developed for the analysis of pramipexole in mouse plasma and tissues. This highlights the pivotal role of (S)-Pramipexole-d3 in providing accurate and reliable quantification by correcting for variations in sample preparation and instrument response. lookchem.com

A summary of mass spectrometric parameters for pramipexole analysis is provided below.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization ModeSource(s)
Pramipexole212.1153.0Positive ESI/APCI researchgate.netnih.gov
(S)-Pramipexole-d3Adjusted for d3Adjusted for d3Positive ESI

Ultraviolet (UV) Spectrophotometry for Detection and Quantification

Ultraviolet (UV) spectrophotometry is a fundamental analytical technique for the quantification of pramipexole. The method is based on the principle that the molecule absorbs UV radiation at a specific wavelength. For pramipexole dihydrochloride, the maximum absorbance (λmax) is consistently observed around 262-263 nm in various solvents, including water, methanol, and mixtures thereof. ajrconline.orgresearchgate.netresearchgate.net

A study developed a simple, accurate, and reproducible UV spectrophotometric method for pramipexole using a methanol and water mixture (3:7) as the solvent, identifying a λmax of 262.0 nm. researchgate.net This method demonstrated linearity within a concentration range of 10-30 µg/ml. researchgate.net Another method validated for solid dosage forms also utilized a wavelength of 263 nm. ajrconline.org The first derivative spectrophotometric technique has also been employed, measuring the amplitude at 249 nm and 280 nm to quantify the compound. scielo.br

While these methods are developed for the non-deuterated pramipexole, the principles are directly applicable to this compound. The introduction of three deuterium atoms is not expected to significantly shift the UV absorption maximum, allowing for its detection and quantification using similar spectrophotometric conditions. Its primary role, however, remains as an internal standard in more complex assays rather than a standalone analyte for UV quantification.

Solvent/MediumMaximum Wavelength (λmax)Linearity RangeReference
Methanol:Water (3:7)262 nm10-30 µg/mL researchgate.net
Water262 nmNot Specified researchgate.net
Methanol263 nmNot Specified researchgate.net
0.1 mol/L HCl263 nmNot Specified scielo.br
Solid Dosage Form Analysis263 nm3-15 µg/mL ajrconline.org

Visible Spectrophotometric Methods for Quantitative Analysis

Visible spectrophotometry offers an alternative for the quantitative analysis of pramipexole, typically involving the formation of a colored complex that absorbs light in the visible region of the electromagnetic spectrum. These methods are valued for their simplicity and cost-effectiveness. scholarsresearchlibrary.com

Several methods have been developed based on different chemical reactions:

Ion-Pair Complexation: Pramipexole forms yellow-colored ion-pair complexes with dyes such as bromocresol purple (BCP), bromophenol blue (BPB), and methyl orange (MO), with absorption maxima at 410 nm, 416 nm, and 421 nm, respectively. globalresearchonline.net

Condensation Reactions: The condensation of pramipexole's amino group with reagents like para-dimethylaminocinnamaldehyde (PDACA) or vanillin (B372448) in an acidic medium produces colored chromogens with absorption maxima at 525 nm and 425 nm, respectively. rjptonline.orgresearchgate.net Another method utilizes acetyl acetone (B3395972) and formaldehyde, which form a yellow product absorbing at 455 nm. hilarispublisher.com

Diazocoupling Reactions: Methods based on the diazotization of pramipexole followed by coupling with reagents like phloroglucinol (B13840) and resorcinol (B1680541) yield colored products with absorption maxima at 520 nm and 600 nm. scholarsresearchlibrary.com

These techniques provide sensitive and accurate means for quantifying pramipexole in pharmaceutical preparations. globalresearchonline.net

Reagent(s)Reaction TypeλmaxLinearity Range (µg/mL)Reference
Bromocresol Purple (BCP)Ion-Pair Complex410 nm2.5-30 globalresearchonline.net
Bromophenol Blue (BPB)Ion-Pair Complex416 nm1.0-12 globalresearchonline.net
Methyl Orange (MO)Ion-Pair Complex421 nm2.5-40 globalresearchonline.net
Para-dimethyl aminocinnamaldehyde (PDACA)Condensation525 nm50-350 rjptonline.orgresearchgate.net
VanillinCondensation425 nm10-50 rjptonline.orgresearchgate.net
Acetyl Acetone & FormaldehydeHantzsch Condensation455 nm5-150 hilarispublisher.com
PhloroglucinolDiazocoupling520 nm4.0-20 scholarsresearchlibrary.com
ResorcinolDiazocoupling600 nm2.0-10 scholarsresearchlibrary.com

Mass Spectrometry (MS) for Structural Elucidation and Quantification

Mass spectrometry is a powerful tool for the analysis of pramipexole, providing detailed information on its molecular weight and structure. It is frequently coupled with chromatographic techniques like liquid chromatography (LC) or gas chromatography (GC) for enhanced separation and sensitivity. researchgate.nethilarispublisher.comijpsonline.com High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition and for the structural elucidation of impurities and degradation products by analyzing fragmentation patterns. nih.govnih.govmdpi.com

LC-MS and HPLC-MS Applications in Compound Characterization

The coupling of liquid chromatography with mass spectrometry (LC-MS) is a cornerstone for the sensitive and specific quantification of pramipexole and its related substances in various matrices, including bulk drug, pharmaceutical formulations, and biological fluids. ijpsonline.comnih.govmdpi.com These methods can separate pramipexole from its impurities and degradation products, which can then be identified and quantified by the mass spectrometer. nih.govmdpi.com

For instance, a stability-indicating LC-MS method was developed to identify degradation products of pramipexole under stress conditions such as acid/base hydrolysis, oxidation, and photolysis. nih.gov Another study used ultra-performance liquid chromatography coupled with high-resolution mass spectroscopy (UPLC-HRMS) to identify and characterize unknown impurities in a solid dosage form of pramipexole dihydrochloride. nih.gov These hyphenated techniques provide the necessary specificity and sensitivity for impurity profiling and ensuring the quality of pharmaceutical products. nih.gov

Multiple Reaction Monitoring (MRM) Techniques Employing Deuterated Standards

Multiple Reaction Monitoring (MRM) is a highly specific and sensitive tandem mass spectrometry (MS/MS) technique used for quantifying compounds in complex mixtures. proteomics.com.au In an MRM experiment, a specific precursor ion (the ionized molecule of interest) is selected and fragmented, and then one or more specific product ions (fragments) are monitored for detection. proteomics.com.aunih.gov This two-stage filtering process provides exquisite selectivity and sensitivity. proteomics.com.au

For pramipexole analysis, especially in biological samples like human plasma, LC-MS/MS methods operating in MRM mode are the gold standard. nih.govnih.govresearchgate.net this compound is the ideal internal standard for these assays. Because it has nearly identical chemical and physical properties to the non-deuterated analyte, it co-elutes chromatographically and experiences similar ionization effects in the MS source. kcasbio.comscispace.com However, due to its mass difference, it is easily distinguished by the mass spectrometer.

The table below summarizes typical MRM transitions used for the quantification of pramipexole, where the deuterated standard is used to ensure accuracy.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Pramipexole212.1153.0 researchgate.net
Pramipexole212.10153.10 nih.gov
Pramipexole212152 nih.gov

Capillary Electrophoresis (CE) for High-Resolution Separations

Capillary electrophoresis (CE) is a high-resolution separation technique that has been successfully applied to the analysis of pramipexole. CE is particularly powerful for chiral separations, which is critical since pramipexole is administered as a single enantiomer, (S)-pramipexole. mdpi.com

Researchers have developed CE methods to separate the enantiomers of pramipexole, ensuring the enantiomeric purity of the drug. One such method achieved baseline separation of L-pramipexole (the S-enantiomer) and its optical isomer (R-pramipexole) in under 6.5 minutes using carboxymethyl-β-cyclodextrin as a chiral selector. mdpi.comresearchgate.net The method was sensitive enough to detect 0.3% of the R-pramipexole impurity in bulk samples. mdpi.com

CE coupled with laser-induced fluorescence (LIF) detection has also been used for the sensitive analysis of pramipexole in human urine. nih.gov This method involved a pre-column derivatization step to attach a fluorescent tag to the pramipexole molecule, enabling highly sensitive detection with a limit of detection of 10.0 ng/mL. nih.gov

ApplicationKey Methodological DetailsReference
Enantioseparation50 mM phosphate buffer (pH 2.8) with 25 mM carboxymethyl-β-CD as chiral selector. mdpi.com
Purity Test & Chiral Separation40 mmol/l trisodium (B8492382) citrate (B86180) buffer (pH 4.0) with 0.5% SBE-β-CD as chiral selector. researchgate.net
Analysis in Human UrineCE with laser-induced fluorescence (LIF) detection after derivatization with fluorescein (B123965) isothiocyanate. nih.gov

Role of Deuterated Internal Standards in Bioanalytical Method Development and Validation

In quantitative bioanalysis, particularly using LC-MS, an internal standard (IS) is crucial for achieving accurate and precise results. The ideal IS is a stable isotope-labeled (SIL) version of the analyte, such as (S)-Pramipexole-d3 for the analysis of pramipexole. kcasbio.comscispace.com

The primary role of a deuterated IS is to compensate for variability during sample preparation and analysis. scispace.com Key reasons for using a SIL-IS like (S)-Pramipexole-d3 include:

Correction for Matrix Effects: Biological matrices like plasma are complex and can cause ion suppression or enhancement in the MS source, leading to inaccurate quantification. Since the deuterated standard has nearly identical physicochemical properties to the analyte, it experiences the same matrix effects. By measuring the ratio of the analyte response to the IS response, these effects are normalized, leading to more reliable data. kcasbio.com

Compensation for Extraction Variability: A SIL-IS accounts for any loss of the analyte during sample processing steps like liquid-liquid extraction or solid-phase extraction, as it will be lost at the same rate. scispace.com

Improved Precision and Accuracy: The use of a co-eluting SIL-IS significantly improves the precision and accuracy of the bioanalytical method, which is a regulatory expectation for pharmacokinetic and bioequivalence studies. kcasbio.com The European Medicines Agency (EMA), for example, has noted that the vast majority of LC-MS/MS assay validations submitted to them incorporate SIL internal standards. kcasbio.com

While structural analogues can be used as internal standards, they may not perfectly mimic the behavior of the analyte, especially concerning matrix effects and extraction recovery. scispace.com Therefore, a deuterated standard like this compound is considered the "gold standard" critical reagent for robust and reliable LC-MS bioanalytical method development and validation for pramipexole. kcasbio.com

Pharmacological Characterization and Receptor Interactions of S Pramipexole and Implications for Its Deuterated Form

Dopamine (B1211576) Receptor Subtype Selectivity and Binding Affinity

(S)-Pramipexole exhibits a distinct binding profile within the dopamine receptor family, showing high selectivity for the D2 subfamily of receptors, which includes the D2, D3, and D4 subtypes. fda.govnih.gov

A key characteristic of (S)-Pramipexole is its preferential and high affinity for the D3 dopamine receptor subtype. europa.eunih.govnih.govdominapharm.com Studies have consistently shown that its binding affinity for the D3 receptor is significantly higher than for the D2 and D4 subtypes. researchgate.netcambridge.orgplos.orgnih.gov The affinity for the D3 receptor has been reported to be approximately 7 to 10 times greater than for the D2 receptor. researchgate.net Specifically, the inhibition constant (Ki) for (S)-Pramipexole at the human D3 receptor has been measured to be as low as 0.5 nM. europa.euplos.orgnih.govtocris.comrndsystems.com This high affinity for the D3 receptor, which is predominantly located in the limbic areas of the brain, may contribute to some of the compound's unique clinical effects. patsnap.complos.orgnih.gov

While showing a preference for the D3 subtype, (S)-Pramipexole also binds with high affinity to the D2 and D4 dopamine receptors. fda.govnih.gov The binding affinity (Ki) for the D2S and D2L receptor isoforms has been reported to be 3.3 nM and 3.9 nM, respectively, and 3.9 nM for the D4 receptor. tocris.comrndsystems.com Some studies report a Ki value of 3.9 nM for the D2 receptor and 1.3 nM for the D4 receptor. medchemexpress.commedchemexpress.com This demonstrates that while the affinity is high for these receptors, it is comparatively lower than its affinity for the D3 subtype. nih.govresearchgate.net

Receptor SubtypeBinding Affinity (Ki, nM)
Dopamine D30.5 europa.euplos.orgnih.govtocris.comrndsystems.com
Dopamine D2S3.3 tocris.comrndsystems.com
Dopamine D2L3.9 tocris.comrndsystems.com
Dopamine D43.9 tocris.comrndsystems.com
Dopamine D23.9 medchemexpress.commedchemexpress.com
Dopamine D41.3 medchemexpress.commedchemexpress.com

This table presents a summary of the binding affinities of (S)-Pramipexole for various dopamine receptor subtypes as reported in the scientific literature. Lower Ki values indicate higher binding affinity.

(S)-Pramipexole demonstrates negligible affinity for the D1 and D5 dopamine receptor subtypes. europa.eutocris.comrndsystems.com This selectivity for the D2-like family of receptors is a defining feature of its pharmacological profile and distinguishes it from other dopamine agonists that may also interact with D1-like receptors. nih.govnih.gov

Intrinsic Activity at Dopamine Receptors

(S)-Pramipexole is characterized as a full agonist at the D2 subfamily of dopamine receptors. europa.euncats.ionih.govdominapharm.comdrugcentral.org This means that it not only binds to these receptors but also activates them to produce a maximal biological response, similar to the endogenous neurotransmitter dopamine. nih.gov Its full intrinsic activity at D2, D3, and D4 receptors contributes to its therapeutic efficacy. nih.gov

Molecular Mechanisms of Signal Transduction via G Protein-Coupled Receptors

The D2 subfamily of dopamine receptors, to which (S)-Pramipexole binds, are G protein-coupled receptors (GPCRs). patsnap.com Activation of these receptors by an agonist like (S)-Pramipexole initiates a cascade of intracellular signaling events. patsnap.com

Upon activation by (S)-Pramipexole, the D2-like receptors inhibit the enzyme adenylyl cyclase. patsnap.com This inhibition leads to a decrease in the intracellular levels of the second messenger cyclic AMP (cAMP). patsnap.com The reduction in cAMP levels subsequently modulates the activity of downstream signaling pathways, ultimately influencing neuronal excitability and function. patsnap.com This mechanism is a key component of how (S)-Pramipexole exerts its effects at the cellular level.

Electrophysiological Investigations of Neuronal Firing Rates in Animal Models

(S)-Pramipexole, as a dopamine D2/D3 receptor agonist, exerts significant influence over the firing rates of monoaminergic neurons. Electrophysiological studies in animal models have been crucial in elucidating these effects, which vary depending on the neuronal population, brain region, and duration of administration.

Acutely, pramipexole (B1678040) demonstrates a classic inhibitory effect on dopamine neurons by stimulating presynaptic D2/D3 autoreceptors. This leads to a reduction in the spontaneous firing rate of dopamine neurons in both the substantia nigra pars compacta (SNc) and the ventral tegmental area (VTA). nih.gov In vivo studies have shown a dose-dependent inhibition of VTA dopamine neuron firing, which can lead to a complete suppression of spontaneous firing at higher doses. researchgate.net

However, the effects of sustained administration are more complex and involve neuroadaptive changes. In a study involving continuous administration of pramipexole (1 mg/kg per day) in rats, the spontaneous firing of dopamine neurons was initially decreased by 40% after two days. nih.gov This was accompanied by a 33% reduction in the firing of norepinephrine (B1679862) neurons in the locus coeruleus, while serotonin (B10506) neuron activity remained unchanged. nih.gov After 14 days of continuous treatment, the firing rates of both dopamine and norepinephrine neurons returned to baseline levels, indicating a recovery. nih.gov Concurrently, the firing rate of serotonin neurons significantly increased by 38%. nih.gov These adaptations are linked to the desensitization of D2/D3 and 5-HT1A autoreceptors. nih.gov

Treatment DurationNeuronal SystemBrain RegionEffect on Firing RateReference
AcuteDopamineVTA/SNcDose-dependent decrease nih.govresearchgate.net
2 DaysDopamineVTA40% Decrease nih.gov
2 DaysNorepinephrineLocus Coeruleus33% Decrease nih.gov
14 DaysDopamineVTARecovery to baseline nih.gov
14 DaysNorepinephrineLocus CoeruleusRecovery to baseline nih.gov
14 DaysSerotoninDorsal Raphe38% Increase nih.gov
ChronicPyramidal Neurons (Postsynaptic D2)Prefrontal CortexIncreased tonic activation nih.gov

Radioligand Binding Studies for Receptor Occupancy and Competition (e.g., using [3H] Spiroperidol, [3H]-(+)-PHNO)

Radioligand binding assays have been instrumental in quantifying the affinity of (S)-Pramipexole for various dopamine receptor subtypes. These studies confirm its high affinity and selectivity for the D2 subfamily of receptors, with a notable preference for the D3 subtype.

Preclinical studies demonstrated that the levorotational (-) enantiomer of pramipexole, which is the clinically relevant form, is more potent in displacing the D2 antagonist radioligand [3H]spiroperidol from its binding sites. hres.cae-lactancia.org Using cloned human receptors expressed in cell lines, the binding affinities (Ki) of pramipexole have been precisely determined. It shows a high affinity for the D3 receptor subtype, with reported Ki values around 0.5 nM. hres.caselleckchem.com Its affinity for the D2 (both D2S and D2L isoforms) and D4 receptor subtypes is approximately 5- to 10-fold lower, with Ki values of 3.9 nM (D2L), 3.3 nM (D2S), and 5.1 nM (D4). hres.cae-lactancia.org

Further investigations using ligands that are sensitive to the receptor's affinity state, such as [3H]domperidone, have been used to probe the interaction of pramipexole with the functionally active high-affinity state (D-High) of the receptors. In one such study, the Ki values for pramipexole at human cloned D2(High) and D3(High) receptors were determined to be 19 nM and 9 nM, respectively. nih.gov

Competition studies with the D3-preferring agonist radioligand [3H]-(+)-PHNO have also been employed to investigate pramipexole's receptor binding profile. Ex vivo binding experiments have confirmed that pramipexole occupies D3 receptors at lower doses than those required for significant D2 receptor occupancy. researchgate.net A comparative study determined the Ki values for (+)-PHNO itself at D2(High) and D3(High) receptors to be 0.24 nM and 0.6 nM, respectively, highlighting its potent binding characteristics. nih.gov These findings collectively underscore that clinically relevant concentrations of pramipexole are sufficient to occupy and activate the high-affinity states of both D2 and D3 receptors. nih.gov

CompoundReceptor SubtypeKi (nM)Reference
(S)-PramipexoleD30.5 hres.caselleckchem.com
D2L3.9 hres.cae-lactancia.org
D2(High)19 nih.gov
D3(High)9 nih.gov
(+)-PHNOD2(High)0.24 nih.gov
D3(High)0.6 nih.gov

Positron Emission Tomography (PET) Studies of Receptor Binding and Distribution (e.g., using 11C-FLB 457)

Positron Emission Tomography (PET) allows for the in vivo visualization and quantification of receptor occupancy in the human brain. Studies using the high-affinity D2/D3 receptor antagonist radioligand 11C-FLB 457 have provided direct evidence of pramipexole's binding to extrastriatal dopamine receptors.

In a key study involving healthy human volunteers, PET scans were conducted before and after a single oral dose of pramipexole (0.125 mg or 0.25 mg). plos.orgplos.org The results demonstrated that a 0.25 mg dose of pramipexole leads to significant binding to D2/D3 receptors in several extrastriatal regions. nih.govplos.org Specifically, a significant reduction in 11C-FLB 457 binding potential (BP), indicating receptor occupancy by pramipexole, was observed in the prefrontal cortex, amygdala, and both the medial and lateral thalamus. plos.orgplos.org These brain regions are known to be rich in D3 receptors and are implicated in the regulation of mood and behavior, suggesting a potential mechanism for some of pramipexole's clinical effects. plos.org

The experimental design involved two PET scans on the same day, with pramipexole administered 1-1.5 hours before the second scan to coincide with its peak plasma concentration. plos.org No significant changes in receptor binding were observed in the low-dose (0.125 mg) group or the control group, highlighting the dose-dependent nature of the receptor occupancy. nih.gov

Another PET study using [11C]FLB-457 in Parkinson's disease patients investigated changes in D2/D3 receptor availability during a gambling task while on pramipexole. nih.gov This research noted that changes in radioligand binding in the midbrain, an area dominated by D2/D3 autoreceptors, were associated with levels of impulsivity, suggesting that pramipexole's interaction with midbrain autoreceptors may influence complex behaviors. nih.gov

Pramipexole DoseBrain RegionFinding (vs. Baseline)Reference
0.25 mg (single oral dose)Prefrontal CortexSignificant D2/D3 receptor binding plos.orgplos.org
AmygdalaSignificant D2/D3 receptor binding plos.orgplos.org
Medial & Lateral ThalamusSignificant D2/D3 receptor binding nih.govplos.orgplos.org
0.125 mg (single oral dose)Extrastriatal RegionsNo significant change in binding nih.gov
Chronic Dosing (PD Patients)MidbrainAltered binding during a task, correlated with impulsivity nih.gov

Mechanistic Investigations and Preclinical Studies of S Pramipexole

Neuropharmacological Mechanisms in Dopaminergic Systems

(S)-Pramipexole's primary mechanism of action involves its function as a dopamine (B1211576) agonist, directly influencing dopaminergic pathways that are crucial for motor control and other neurological functions. patsnap.com It is a non-ergot derivative that mimics the action of endogenous dopamine. patsnap.compatsnap.com

Direct Stimulation of Striatal Dopamine Receptors

(S)-Pramipexole functions as a potent and selective agonist for the D2 subfamily of dopamine receptors, with a particularly high affinity for the D3 receptor subtype. patsnap.comwikipedia.orgnih.gov Animal studies have demonstrated that (S)-Pramipexole influences neuronal transmission rates in the striatum following the activation of these dopamine receptors. drugbank.com The striatum, a critical component of the basal ganglia, is heavily involved in motor control, and the stimulation of dopamine receptors in this region is thought to be a key component of the compound's mechanism. wikipedia.orgdrugbank.com

The binding affinity of (S)-Pramipexole to various dopamine receptor subtypes has been quantified, highlighting its specificity. It binds with high affinity to D2, D3, and D4 receptors while having a negligible affinity for the D1 receptor family. medchemexpress.comyoutube.com Positron Emission Tomography (PET) studies in humans have confirmed that pramipexole (B1678040) binds significantly to D2/D3 receptors not only in the striatum but also in extrastriatal regions such as the prefrontal cortex, amygdala, and thalamus. nih.gov This direct stimulation compensates for diminished dopaminergic activity by activating postsynaptic receptors. patsnap.com

Receptor SubtypeBinding Affinity (Ki, nM)Reference
Dopamine D23.9 medchemexpress.comnih.gov
Dopamine D30.5 medchemexpress.comnih.gov
Dopamine D41.3 medchemexpress.com
Dopamine D1>50,000 (IC50) medchemexpress.com

Activation of Presynaptic Autoreceptors and Regulation of Dopamine Synthesis and Turnover

In addition to its effects on postsynaptic receptors, (S)-Pramipexole also acts on presynaptic dopamine autoreceptors. researchgate.net In dopaminergic systems with normal function, the primary effects of (S)-Pramipexole are exerted through the stimulation of presynaptic D2 and D3 autoreceptors. researchgate.net This activation initiates a negative feedback mechanism that leads to the suppression of dopamine synthesis and its synaptic release. researchgate.netresearchgate.net Animal studies have confirmed that (S)-Pramipexole can inhibit dopamine synthesis, release, and turnover. drugbank.com

Neuroprotective Properties and Associated Cellular Mechanisms

Beyond its receptor-agonist activity, a significant body of research indicates that (S)-Pramipexole possesses neuroprotective properties. These effects appear to be mediated through mechanisms that are, in part, independent of dopamine receptor stimulation. nih.govnih.govnih.gov

Attenuation of Oxidative Stress and Influence on Mitochondrial Function

Oxidative stress and mitochondrial dysfunction are considered important pathogenic mechanisms in neurodegenerative disorders. nih.govmdpi.com (S)-Pramipexole has been shown to exhibit potent antioxidant properties. It acts as a scavenger of hydroxyl free radicals, as demonstrated in in vivo microdialysis studies where it attenuated the production of 2,3-dihydroxybenzoic acid (2,3-DHBA) induced by the neurotoxin 6-hydroxydopamine (6-OHDA). nih.gov

Studies using differentiated SH-SY5Y neuroblastoma cells have shown that both the (S)- and (R)-enantiomers of pramipexole are equally effective at preventing cell death induced by hydrogen peroxide (H₂O₂) and inhibiting the generation of mitochondrial reactive oxygen species (ROS). nih.govnih.gov This suggests the antioxidant and neuroprotective activities are independent of dopamine receptor stimulation, as the (R)-enantiomer is virtually devoid of dopamine agonist effects. nih.govnih.gov The potency of both enantiomers in preventing mitochondrial ROS generation was found to be about ten times higher than that for neuroprotection, suggesting that mitochondria are a primary site of action for these antioxidant effects. nih.govnih.gov Further research indicates that pramipexole can accumulate in mitochondria and may inhibit the mitochondrial permeability transition pore (PTP), preventing Ca²⁺-triggered mitochondrial swelling. medscape.com In primary mesencephalic cell cultures, pramipexole also significantly reversed the decrease in cellular glutathione (B108866) concentrations induced by ferrous sulfate. eurekaselect.com

Protection Against Neurotoxicity in In Vitro Cell Culture Models

The neuroprotective effects of (S)-Pramipexole have been extensively documented in various in vitro models of neurotoxicity. houstonmethodist.org

Dopamine and L-DOPA-Induced Cytotoxicity: In MES 23.5 cell cultures, pretreatment with pramipexole significantly attenuates cytotoxicity and apoptosis induced by dopamine or L-DOPA. nih.gov This protective action was not blocked by D2 or D3 receptor antagonists, indicating a receptor-independent mechanism, likely related to its antioxidant activity. nih.gov

MPP+ Induced Neurotoxicity: Pramipexole protects against the neurotoxic effects of 1-methyl-4-phenylpyridinium (MPP+), a potent inhibitor of mitochondrial complex I. houstonmethodist.org In SK-N-SH and CHP 212 neuroblastoma cells, pramipexole was found to inhibit MPP+-induced neurotoxicity by decreasing the expression of miR-494-3p and subsequently increasing its target, brain-derived neurotrophic factor (BDNF). nih.gov This intervention attenuated cell apoptosis, inflammation, and oxidative stress. nih.gov

Glutamate-Induced Excitotoxicity: In primary cultured mesencephalic neurons, pramipexole blocked selective dopaminergic neuronal death induced by glutamate. nih.gov This effect was found to be independent of dopamine D2-like receptor activation and was attributed to a reduction in intracellular dopamine content, which can contribute to excitotoxicity. nih.gov

Other Neurotoxins: Pramipexole has also been shown to protect dopaminergic neurons in cell culture from toxins like hydrogen peroxide and ferrous sulfate. nih.goveurekaselect.com

In Vitro ModelNeurotoxinKey FindingsReference
MES 23.5 CellsDopamine, L-DOPA, H₂O₂Attenuated cytotoxicity and apoptosis; effect is independent of dopamine receptors. nih.gov
SK-N-SH & CHP 212 CellsMPP+Attenuated apoptosis, inflammation, and oxidative stress via the miR-494-3p/BDNF axis. nih.gov
Primary Mesencephalic NeuronsGlutamateBlocked dopaminergic neuronal death by reducing intracellular dopamine content. nih.gov
Primary Mesencephalic CulturesFerrous SulfateProtected dopaminergic neurons; preserved neurite morphology; reduced lactate (B86563) dehydrogenase release. eurekaselect.com
SH-SY5Y Neuroblastoma CellsHydrogen Peroxide (H₂O₂)Prevented cell death and inhibited mitochondrial ROS generation. nih.govnih.gov

In Vitro Cellular and Molecular Studies

In vitro studies have provided deeper insights into the cellular and molecular actions of (S)-Pramipexole. In mesencephalic cultures, treatment with pramipexole has been observed to produce dose-dependent increases in dendritic arborization and the size of the neuronal soma, suggesting it may enhance trophic activity in dopaminergic cells. medchemexpress.comhoustonmethodist.org

Molecular investigations have revealed specific pathways involved in its neuroprotective effects. As noted, in MPP+-treated neuroblastoma cells, pramipexole reverses the increased expression of miR-494-3p and the decreased level of BDNF. nih.gov The direct targeting of BDNF by miR-494-3p was confirmed through luciferase reporter assays. nih.gov

Further studies using co-cultures of human dopaminergic neurons and regulatory T cells (Tregs) have explored immunomodulatory mechanisms. Pramipexole-treated, activated Tregs showed significant protective effects on dopaminergic neurons against 6-OHDA-induced damage. researchgate.net This neuroprotection involved the release of interleukin-10 (IL-10) and the activation of genes associated with regulation and neuroprotection, including TGFβ-related pathways. researchgate.net These findings from in vitro models highlight that the compound's effects extend beyond direct receptor agonism to include the modulation of microRNA, trophic factors, and immune-related pathways.

Effects on Neuronal Morphology, Including Dendritic Arborization and Soma Size

(S)-Pramipexole has demonstrated the ability to induce structural changes in neurons, a key component of neuroplasticity. In studies using human-inducible pluripotent stem cell (hiPSC)-derived midbrain dopaminergic neurons, treatment with pramipexole led to dose-dependent increases in both the complexity of dendritic branching (arborization) and the size of the neuronal cell body (soma). These effects on structural plasticity were observed after three days of culture.

Further investigation into the underlying mechanisms of these morphological changes points to the involvement of the Dopamine D3 receptor (D3R) and the mTOR signaling pathway. The increases in dendritic arborization and soma size were effectively blocked by the application of selective D3R antagonists, as well as by inhibitors of the mTOR pathway kinases.

In rodent models of Parkinson's disease involving 6-hydroxydopamine (6-OHDA) lesions, chronic co-administration of pramipexole with rasagiline (B1678815) was shown to enhance the structural neuroplasticity of dendritic spines in the neurons of the caudate putamen and prefrontal cortex. Specifically, this treatment combination led to an increase in the number of mature "mushroom" spines while reducing the number of less-mature "stubby" spines in spiny projection neurons.

Model SystemObserved Effect on Neuronal MorphologyAssociated Pathway/Receptor
Human iPSC-derived DA neuronsIncreased dendritic arborization and soma sizeD3 Receptor, mTOR pathway
6-OHDA Rat Model (Striatum)Increased mushroom spines, decreased stubby spinesNot specified
Adult Mouse NeurospheresPromoted differentiation toward neuronal lineageD2 Receptor (implicated in BDNF release)

D2 and D3 Receptor Agonist-Induced Autophagy Activation

Autophagy is a critical cellular process for degrading and recycling damaged organelles and misfolded proteins, playing a key role in maintaining neuronal health. Research has demonstrated that (S)-Pramipexole can modulate this process, primarily through its action on the D3 receptor.

In a mouse model of Parkinson's disease, pramipexole was found to enhance autophagic activity in astrocytes, a type of glial cell crucial for brain function. nih.govnih.gov This stimulation of the autophagy flux was shown to be dependent on the D3 receptor; in astrocytes lacking the D3 receptor, pramipexole failed to enhance autophagy. nih.govnih.gov The enhanced autophagy was evidenced by increased expression of key autophagy-related proteins, such as LC3-II and BECN1. nih.gov This mechanism provides a novel pathway through which pramipexole exerts its effects, linking dopamine receptor activation directly to cellular maintenance and cleanup processes within the brain. nih.gov

Modulation of Inflammasome Activation Pathways

Neuroinflammation is a key factor in the pathogenesis of neurodegenerative diseases. The NLRP3 inflammasome is a multiprotein complex that, when activated, triggers the release of potent pro-inflammatory cytokines like interleukin-1β (IL-1β). frontiersin.orgnih.govresearchgate.net Preclinical studies have revealed that (S)-Pramipexole possesses significant anti-inflammatory properties, in part by modulating the activation of this pathway. nih.govparkinsonsnewstoday.com

In mouse models, administration of pramipexole significantly suppressed the activation of the NLRP3 inflammasome in astrocytes. nih.govnih.gov This resulted in a marked decrease in the expression of inflammasome-associated proteins, including the cleaved (active) forms of caspase-1 and IL-1β, as well as the adaptor protein ASC (apoptosis-associated speck-like protein containing a caspase recruitment domain). nih.gov

The mechanism linking pramipexole to inflammasome inhibition is directly tied to its effects on autophagy and the D3 receptor. nih.govnih.gov By enhancing autophagy in a D3R-dependent manner, pramipexole facilitates the removal of inflammasome-activating signals, thereby preventing its assembly and subsequent pro-inflammatory cascade. nih.gov Blocking autophagy, either pharmacologically or through genetic knockdown of the autophagy-related gene Atg5, negated pramipexole's ability to inhibit the NLRP3 inflammasome. nih.gov These findings highlight a novel anti-neuroinflammatory action of pramipexole mediated by D3R-dependent autophagy in astrocytes. nih.gov

Inflammasome ComponentEffect of (S)-Pramipexole TreatmentAnimal Model
Cleaved Caspase-1Significantly decreasedLPS-injected mouse striatum
Cleaved IL-1βSignificantly decreasedLPS-injected mouse striatum
ASC ProteinSignificantly decreasedLPS-injected mouse striatum
TNF-alphaDecreasedLPS-injected rat substantia nigra parkinsonsnewstoday.com
IL-6Gene activity down-regulatedLPS-injected rat substantia nigra parkinsonsnewstoday.com

Behavioral and Neurological Studies in Animal Models

Amelioration of Parkinsonian Motor Symptoms in Rodent Models

(S)-Pramipexole has been shown to effectively alleviate motor deficits in various rodent models of Parkinson's disease, consistent with its role as a dopamine receptor agonist. nih.gov

In a rat model where Parkinson's-like conditions were induced by injecting lipopolysaccharide (LPS) into the substantia nigra to stimulate inflammation and dopaminergic neuron loss, subsequent treatment with pramipexole led to significantly improved motor function. parkinsonsnewstoday.com This was assessed using the apomorphine-induced rotation test, a standard measure of motor asymmetry resulting from unilateral dopamine depletion. parkinsonsnewstoday.com Similarly, in rat models utilizing the neurotoxin 6-hydroxydopamine (6-OHDA) to create lesions in the nigrostriatal pathway, pramipexole has been demonstrated to reverse motor deficits.

However, the efficacy of pramipexole may be dependent on the severity of the neuronal damage. In a particularly severe mouse model of Parkinson's disease induced by a combination of two toxins, MPTP and paraquat, pramipexole treatment failed to provide any neuroprotection or improvement in the number of surviving tyrosine hydroxylase-positive neurons. nih.gov This finding suggests that the therapeutic window for pramipexole's protective and restorative effects on motor symptoms may be limited in cases of very advanced neurodegeneration. nih.gov

Impact on Non-Motor Symptoms in Animal Models (e.g., Affective Dysfunctions, Decision-Making, Pain Modulation, Anxiolysis)

Beyond its effects on motor control, (S)-Pramipexole has been shown to modulate a range of non-motor behaviors in animal models.

Affective Dysfunctions and Anxiolysis: In a 6-OHDA mouse model of Parkinson's disease that exhibits depression- and anxiety-like behaviors, treatment with pramipexole was able to counteract these mood-related dysfunctions. nih.gov Lesioned mice showed increased immobility in the forced swim test, which was reverted by pramipexole. nih.gov It also reversed the anxiogenic effects observed in the elevated plus maze test. nih.gov Further studies in mice suggest the antidepressant effect of pramipexole is critically dependent on the D3 receptor, as the drug was effective in wild-type mice but not in D3 receptor mutant mice. mdsabstracts.org

Decision-Making: In contrast to its beneficial effects on mood-related symptoms, pramipexole has been shown to impair decision-making in rodents. In tasks designed to measure risky decision-making, such as probability-discounting tasks and the Iowa Gambling Task (IGT), pramipexole treatment increased the selection of disadvantageous, high-risk/high-reward options in both rats and mice. mdpi.comnih.govnih.govwashington.edu

Pain Modulation: Preclinical studies have demonstrated that pramipexole can alleviate pain-like behaviors. In rat models of chronic inflammatory pain, both acute and repeated pramipexole treatment attenuated mechanical hypersensitivity.

D3 Receptor Involvement in Decision-Making Impairments in Rodents

The detrimental effect of (S)-Pramipexole on decision-making appears to be strongly mediated by its high affinity for the D3 receptor. mdpi.com This link is supported by multiple lines of evidence from rodent studies.

In a mouse model of Parkinson's disease, the increase in disadvantageous choices on the Iowa Gambling Task induced by pramipexole was completely blocked by the co-administration of a selective D3 receptor antagonist, PG-01037. mdpi.comnih.gov This demonstrates that the impairment in decision-making is specifically dependent on D3R signaling. mdpi.com These findings suggest that while D3R activation may be beneficial for certain non-motor symptoms like depression, it also plays a central role in the neurobiological mechanisms that underlie pramipexole-induced impairments in risk-based decision-making. mdsabstracts.orgmdpi.com

Antihyperalgesic and Anxiolytic Properties in Reserpine-Induced Models

(S)-Pramipexole, a dopamine D3/D2 receptor-preferring agonist, has been investigated for its potential therapeutic effects in animal models of fibromyalgia induced by reserpine (B192253), a substance known to deplete biogenic amines and induce hyperalgesia and mood dysfunctions. nih.gov In a study using a reserpine-induced fibromyalgia-like model in mice, repeated administration of pramipexole was found to significantly block both mechanical and thermal allodynia. nih.gov This suggests a role for the dopaminergic system in modulating pain perception in this model.

Beyond its effects on pain, pramipexole also demonstrated anxiolytic-like properties. In the elevated plus-maze test, a common method for assessing anxiety in rodents, animals treated with pramipexole spent a longer duration in the open arms compared to the reserpine-treated group, indicating a reduction in anxiety-like behavior. nih.gov Furthermore, pramipexole treatment was associated with a decrease in immobility time in the forced swimming test and an increase in grooming behavior in the splash test, both of which are indicative of antidepressant-like effects. nih.gov

Mechanistically, the administration of reserpine led to a significant downregulation of dopamine concentrations in the central nervous system. nih.gov Repeated treatment with pramipexole was shown to restore dopamine levels in the frontal cortex and spinal cord tissues, providing a potential neurochemical basis for its observed behavioral effects. nih.gov

Table 1: Effects of (S)-Pramipexole in a Reserpine-Induced Fibromyalgia-Like Model in Mice
ParameterObserved Effect of (S)-PramipexoleAssociated Behavioral Outcome
Mechanical AllodyniaBlockedAntihyperalgesic
Thermal AllodyniaBlockedAntihyperalgesic
Time in Open Arms (Elevated Plus-Maze)IncreasedAnxiolytic
Immobility Time (Forced Swimming Test)DecreasedAntidepressant-like
Grooming (Splash Test)IncreasedAntidepressant-like
Dopamine Levels (Frontal Cortex & Spinal Cord)RestoredNeurochemical Restoration

Investigations into Dopamine System Dysregulation in Disease Models

(S)-Pramipexole's primary mechanism of action is as a dopamine agonist with a higher affinity for D3 receptors over D2 receptors. nih.gov This characteristic is central to its investigation in disease models characterized by dopamine system dysregulation, most notably Parkinson's disease (PD). PD is a neurodegenerative disorder resulting from the loss of dopaminergic neurons in the nigrostriatal pathway. mdpi.com

In a mouse model of PD created by the bilateral injection of the neurotoxin 6-hydroxydopamine into the dorsolateral striatum, treatment with pramipexole was found to increase the number of c-Fos-positive cells in the external globus pallidus (GPe). mdpi.com This suggests a hyperactivation of the indirect pathway within the corticothalamic-basal ganglia circuitry, a key network involved in motor control that is disrupted in PD. mdpi.com

However, the effects of pramipexole in models of severe neurodegeneration may be limited. In a severe PD model induced by a combination of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) and paraquat, pramipexole did not show a neuroprotective effect against the neurotoxic insults. nih.gov This finding suggests that the therapeutic window for pramipexole's protective capacity might be dependent on the severity of neuronal degeneration. nih.gov

Preclinical Investigations of Physiological System Modulation

Influence on Estrous Cycle and Implantation in Animal Models

Preclinical studies in rats have demonstrated that (S)-pramipexole can influence the female reproductive cycle. In fertility studies, administration of pramipexole was found to prolong the estrus cycle and inhibit implantation. hres.ca These effects are believed to be associated with a reduction in serum levels of prolactin, a hormone that is essential for implantation and the maintenance of early pregnancy in rats. hres.ca A high incidence of total resorption of embryos was also observed, which is thought to be a consequence of the prolactin-lowering effect of pramipexole. hres.ca It is important to note that while prolactin is necessary for these processes in rats, it is not in humans. hres.ca

Table 2: Effects of (S)-Pramipexole on the Estrous Cycle and Implantation in Rats
ParameterObserved EffectAssociated Mechanism
Estrus CycleProlongedReduction in serum prolactin levels
ImplantationInhibitedReduction in serum prolactin levels
Embryo ResorptionHigh incidence of total resorptionProlactin lowering effect

Regulation of Prolactin Levels in Animal Studies

A consistent finding in animal studies is the ability of (S)-pramipexole to reduce serum prolactin levels. This effect is a direct consequence of its dopamine D2 receptor agonist activity. nih.gov In male rats, pramipexole has been shown to lower basal plasma prolactin levels. fda.gov Studies in healthy human volunteers have also demonstrated that pramipexole decreases serum prolactin levels in a dose-dependent manner, with a maximum effect observed 2 to 4 hours after administration. nih.gov The endocrine mechanisms involving prolactin that are observed in rats are not considered relevant to humans. hres.ca

Applications of Deuterium Labeling in S Pramipexole Research

Utilization as a Stable Isotope-Labeled Internal Standard in Quantitative Bioanalysis

In quantitative bioanalysis, particularly in methods involving mass spectrometry, the ideal internal standard (IS) is a stable isotope-labeled (SIL) version of the analyte. dovepress.com (S)-Pramipexole-d3 is perfectly suited for this role in the quantification of pramipexole (B1678040) in biological samples. The primary advantage of using a SIL-IS is its ability to co-elute chromatographically with the unlabeled analyte while being distinguishable by its higher mass. This co-elution ensures that any variations during sample processing, such as extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response, affect both the analyte and the IS nearly identically. dovepress.com Consequently, the ratio of the analyte signal to the IS signal remains constant, leading to highly accurate and precise quantification. dovepress.com

One of the key applications is in pharmacokinetic studies where plasma concentrations of a drug are measured over time. In a bioequivalence study of pramipexole dihydrochloride (B599025) extended-release tablets, (S)-Pramipexole-d3 was successfully employed as the internal standard. dovepress.com The analysis was performed using a High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS) method, which is the gold standard for sensitive and selective quantification of drugs in complex biological matrices. dovepress.com

The use of (S)-Pramipexole-d3 as an internal standard is a cornerstone of robust bioanalytical method validation, as stipulated by regulatory bodies like the FDA. researchgate.net A validated method ensures reliability, reproducibility, and accuracy when measuring drug concentrations in complex biological fluids like plasma. oup.comresearchgate.net

In a study to determine pramipexole concentrations in human plasma, a method using (S)-Pramipexole-d3 as the IS was developed and validated. dovepress.com Plasma samples were prepared using a liquid-liquid extraction technique to isolate the drug and the IS from endogenous components. dovepress.com The subsequent analysis by HPLC-MS/MS operated in the Multiple Reaction Monitoring (MRM) mode, which provides exceptional specificity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard. dovepress.com

The validation process for such methods typically assesses linearity, accuracy, precision, selectivity, and matrix effect. oup.comresearchgate.net The method using (S)-Pramipexole-d3 demonstrated excellent performance across a specified concentration range. dovepress.com The accuracy and precision of a method are greatly enhanced by the SIL-IS because it compensates for potential variability during the analytical process. oup.com For instance, the process efficiency, which measures the effectiveness of extraction and the influence of matrix effects, can be accurately determined. oup.com

Table 1: Mass Spectrometry Parameters for Pramipexole Quantification Using (S)-Pramipexole-d3 as Internal Standard This table presents typical parameters used in an HPLC-MS/MS method for the quantification of pramipexole with its deuterated internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Pramipexole (Analyte)212.1153.2Positive
(S)-Pramipexole-d3 (Internal Standard)215.2153.2Positive

Data sourced from a bioequivalence study of pramipexole dihydrochloride extended-release tablets. dovepress.com

Pharmacokinetic and Metabolic Profiling Investigations Using Labeled Variants

Deuterated variants of drugs, such as (S)-Pramipexole-d3, are instrumental in detailed pharmacokinetic (PK) and metabolic studies. Beyond their use as internal standards, they can be administered to subjects to trace the absorption, distribution, metabolism, and excretion (ADME) of the drug.

The non-deuterated form of pramipexole is known to be rapidly absorbed and has a high bioavailability of over 90%. nih.gov It is primarily excreted unchanged via the kidneys. nih.govdrugbank.com However, a portion of the dose does undergo biotransformation. europa.eu The use of a labeled variant like (S)-Pramipexole-d3 allows for a more precise characterization of these processes without the need for radioactive labeling.

The substitution of hydrogen with deuterium (B1214612) creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference in bond strength can lead to a "Deuterium Kinetic Isotope Effect" (KIE), where metabolic reactions involving the cleavage of this bond proceed at a slower rate. googleapis.com This principle is a powerful tool for investigating metabolic pathways.

Pramipexole metabolism in humans involves processes such as dealkylation and hydroxylation. europa.eu Since the deuterium atoms in (S)-Pramipexole-d3 are located on the N-propyl group, their presence can specifically probe the metabolism at this site. If N-dealkylation is a significant metabolic pathway, the KIE would be expected to slow this process for the d3-variant compared to the non-deuterated compound. googleapis.com This can lead to increased metabolic stability, a longer half-life, and altered exposure to the parent drug and its metabolites. googleapis.com By administering a mixture of deuterated and non-deuterated pramipexole and analyzing the ratio of metabolites, researchers can precisely quantify the contribution of specific metabolic pathways. This approach can also help to identify if "metabolic switching" occurs, where the blockage of one metabolic site diverts the drug to alternative pathways. googleapis.com

Table 2: Theoretical Impact of Deuterium Isotope Effect on Pramipexole Metabolism This table illustrates the potential effects of deuteration on the metabolic pathways of pramipexole based on the kinetic isotope effect.

Metabolic PathwaySite of MetabolismExpected Impact of d3-Labeling on N-propyl groupPotential Outcome
N-dealkylationN-propyl groupSlower rate of metabolism (KIE)Reduced formation of N-despropyl pramipexole
HydroxylationBenzothiazole ring or propyl groupPossible slowing if hydroxylation occurs on the propyl groupAltered profile of hydroxylated metabolites
Renal Excretion-No direct impact expectedIncreased proportion of parent drug excreted unchanged

Tracing Studies in Preclinical Pharmacological and Toxicological Models

In preclinical research, (S)-Pramipexole-d3, Dihydrochloride serves as an invaluable tracer to study the compound's behavior in animal models of pharmacology and toxicology. These studies are crucial for understanding a drug's mechanism of action and establishing its preclinical profile.

Preclinical pharmacological studies have demonstrated the efficacy of pramipexole in various animal models. For example, it has been shown to ameliorate parkinsonian signs in monkeys treated with the neurotoxin MPTP and to induce rotational behavior in rats with unilateral brain lesions, confirming its potent dopamine (B1211576) agonist activity. nih.govnih.gov In other models, pramipexole has been used to investigate its effects on conditioned behaviors, providing insight into its impact on neural circuits related to reward and motivation. nih.govjneurosci.orgnih.gov By using (S)-Pramipexole-d3 as a tracer in these models, researchers can use techniques like LC-MS/MS to quantify the concentration of the drug and its key metabolites in specific brain regions (e.g., striatum, limbic system) and correlate these concentrations with observed behavioral effects. nih.gov This allows for a more direct link between drug exposure at the site of action and the pharmacological response.

Similarly, in toxicological studies, deuterated tracers can help elucidate the distribution of a compound and its metabolites in various tissues. hres.ca Long-term toxicology studies in rats and mice have been conducted for pramipexole. hres.cahres.ca Using a labeled tracer like (S)-Pramipexole-d3 would enable detailed tissue distribution studies (e.g., in the kidneys, liver, and retina) to understand if accumulation of the parent drug or a specific metabolite is associated with any observed toxicity. This level of detail is difficult to achieve with non-labeled compounds and provides a safer alternative to using radiolabeled tracers.

Future Directions in S Pramipexole D3, Dihydrochloride Research

Elucidating Unresolved Mechanisms of Action at Subcellular and Systems Levels

While the primary mechanism of pramipexole (B1678040) is understood to be its agonistic activity at dopamine (B1211576) D2 and D3 receptors, there are still unresolved questions regarding its effects at the subcellular and systems levels. nih.govpatsnap.commedlink.com (S)-Pramipexole-d3, Dihydrochloride (B599025) can serve as a valuable tool in these investigations.

Future research should focus on:

Dopamine Receptor Subtype Specificity: Although pramipexole shows a preference for the D3 receptor subtype, the precise clinical significance of this selectivity remains to be fully elucidated. drugbank.comtocris.comrndsystems.com Studies utilizing (S)-Pramipexole-d3, Dihydrochloride could help in differentiating the specific contributions of D2 and D3 receptor activation to its therapeutic effects and potential side effects. researchgate.net

Mitochondrial Function: Evidence suggests that pramipexole may have effects on mitochondrial function, independent of its dopamine receptor activity. wikipedia.orgnih.gov The (R)-enantiomer of pramipexole, which has a much lower affinity for dopamine receptors, has been used to study these non-dopaminergic effects. wikipedia.org this compound could be used in comparative studies to further investigate these mitochondrial mechanisms and their potential neuroprotective relevance.

Neuroprotection: Pramipexole has demonstrated neuroprotective effects in various preclinical models of neurodegeneration. drugbank.comhoustonmethodist.orgnih.gov The exact mechanisms underlying this neuroprotection, which may involve antioxidant actions and modulation of trophic factor activity, are not fully understood. houstonmethodist.org this compound can be employed in metabolic labeling studies to trace the fate of the compound and its metabolites within neuronal cells, providing insights into its neuroprotective pathways.

Advancements in Deuterium (B1214612) Labeling Strategies for Targeted Research Applications

The use of deuterium-labeled compounds, such as this compound, offers significant advantages in pharmaceutical research. musechem.comacs.org Future advancements in deuterium labeling strategies will further enhance the utility of this compound.

Key areas for advancement include:

Site-Specific Labeling: Developing methods for highly selective deuterium incorporation at specific positions within the pramipexole molecule can provide more detailed information about its metabolic pathways. researchgate.netresearchgate.net This can help in understanding how deuteration at different sites affects the kinetic isotope effect and, consequently, the drug's metabolic stability.

Scalable Synthesis: As the demand for deuterated compounds for research and potential clinical applications grows, the development of efficient and scalable synthetic methods for producing high-purity this compound is crucial. researchgate.net

Novel Labeling Reagents and Catalysts: Research into new deuteration reagents and catalysts, including the use of heterogeneous earth-abundant catalysts and photocatalysis, can lead to more efficient and environmentally friendly labeling processes. researchgate.netwiseguyreports.com

Development of Novel Analytical Approaches Incorporating Deuterated Standards

Deuterated compounds like this compound are invaluable as internal standards in analytical chemistry, particularly in mass spectrometry-based assays. clearsynth.compubcompare.aiaptochem.com Future research can focus on developing novel analytical methods that leverage the unique properties of these standards.

Potential developments include:

High-Sensitivity Quantification: The use of this compound as an internal standard allows for highly accurate and precise quantification of pramipexole in complex biological matrices. musechem.comclearsynth.com Future work could focus on developing ultra-sensitive analytical methods capable of detecting and quantifying very low levels of the drug and its metabolites.

Metabolite Profiling: By using this compound, researchers can more easily identify and quantify the metabolites of pramipexole. This is because the deuterated standard and its metabolites will have a distinct mass signature, facilitating their detection and differentiation from endogenous compounds. musechem.com

Imaging Mass Spectrometry: Combining deuterated standards with advanced imaging techniques like Fourier transform infrared (FT-IR) microspectroscopy could enable the visualization of the distribution of pramipexole within tissues and even subcellular compartments, providing a deeper understanding of its pharmacokinetics and target engagement. nih.gov

Exploration of Additional Preclinical Disease Models for Expanded Therapeutic Insights

Pramipexole is currently approved for the treatment of Parkinson's disease and restless legs syndrome. wikipedia.orgdrugbank.com However, its pharmacological profile suggests potential utility in other conditions. This compound can be a valuable tool in exploring these new therapeutic avenues in preclinical models.

Future research should explore the use of pramipexole in models of:

Depression: Pramipexole has shown some efficacy in treating depression, potentially through its action on D2 and D3 receptors. wikipedia.orgresearchgate.net Studies in animal models of depression could further elucidate its antidepressant mechanisms and the role of specific dopamine receptor subtypes. plos.org

Neuropsychiatric Disorders: The D3 receptor-preferring profile of pramipexole makes it a compound of interest for studying neuropsychiatric disorders where D3 receptor dysfunction is implicated. wikipedia.org

Pain: Preclinical studies have indicated that pramipexole may alleviate certain types of pain associated with Parkinson's disease. wikipedia.org Further investigation in various pain models could uncover broader analgesic properties.

Integration of Multi-Omics Data in Comprehensive Mechanistic Studies

The integration of various "omics" data (genomics, transcriptomics, proteomics, metabolomics) offers a powerful approach to understanding the complex mechanisms of drug action. rsc.orgbiorxiv.org Future research on this compound should incorporate multi-omics strategies to gain a holistic view of its effects.

Key areas for integration include:

Systems Biology Approaches: By combining data from different omics platforms, researchers can construct comprehensive models of how pramipexole affects cellular networks and pathways. universiteitleiden.nl This can reveal novel targets and mechanisms of action that may not be apparent from single-data-type studies.

Personalized Medicine: Integrating genomic data with clinical response data can help identify genetic markers that predict a patient's response to pramipexole treatment. This could lead to more personalized therapeutic strategies. nih.gov

Identifying Novel Biomarkers: Multi-omics analysis can help in the discovery of novel biomarkers that can be used to monitor the therapeutic effects of pramipexole and to better understand the progression of the diseases it is used to treat. frontiersin.org

Q & A

Q. What validated analytical methods are recommended for quantifying (S)-Pramipexole-d3, Dihydrochloride in pharmaceutical formulations?

Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection at 262 nm is widely used, employing a C18 column and mobile phases such as methanol:ammonium acetate buffer (75:25 v/v). This method achieves linearity in the 1–100 μg/mL range with high precision (LOD: 3.17, LOQ: 10.3 S/N ratio) . For complex matrices (e.g., biological tissues), LC-MS/MS with weak cation exchange solid-phase extraction minimizes lipid matrix effects and enhances sensitivity .

Q. How can researchers ensure the stability of this compound during storage?

Stability studies should follow ICH guidelines, including forced degradation under acidic/alkaline, oxidative, thermal, and photolytic conditions. Chiral liquid chromatography methods are critical for monitoring enantiomeric purity, as improper storage may lead to racemization. Validated protocols recommend controlled temperatures (2–8°C) and inert atmospheres to prevent degradation .

Q. What experimental designs are suitable for optimizing drug delivery systems for (S)-Pramipexole-d3?

Factorial designs (e.g., 3² design) are effective for formulation optimization. For nasal in situ gels, variables like Poloxamer 407 (thermosensitive agent) and HPMC K4M (viscosity modifier) are tested at low/middle/high levels, with responses including gelling temperature, gel strength, and drug diffusion. Design Expert software aids in statistical analysis and model validation .

Advanced Research Questions

Q. How does deuterium labeling in (S)-Pramipexole-d3 influence its pharmacokinetic and metabolic profiling compared to non-deuterated analogs?

Deuterium substitution at specific positions slows metabolic degradation (isotope effect), prolonging half-life and altering tissue distribution. Comparative LC-MS/MS studies in mouse models reveal reduced clearance rates and enhanced brain penetration, critical for neurodegenerative disease research. However, deuterium may introduce unexpected steric effects in receptor binding, requiring molecular dynamics simulations to validate .

Q. What strategies improve the entrapment efficiency of (S)-Pramipexole-d3 in brain-targeted nanoparticles?

Chitosan-sodium alginate nanoparticles (3% chitosan, 220.7 nm particle size) achieve 91.2% entrapment via ionic gelation, outperforming PLGA-based nanosuspensions. The addition of Pluronic F-127 further enhances mucoadhesion and blood-brain barrier permeability. In vitro release profiles show sustained diffusion (96% over 24 hours), validated by zeta potential and TEM morphology analysis .

Q. How can researchers resolve contradictions in chiral purity data during synthesis of (S)-Pramipexole-d3?

Discrepancies in enantiomeric excess (e.g., via Mitsunobu reactions) often arise from incomplete stereochemical control or impurity carryover. Advanced chiral HPLC with polar organic mobile phases and tandem mass spectrometry (LC-MS/MS) isolates and quantifies impurities like (R)-isomers. Process optimization (e.g., temperature-controlled sulfonation) reduces byproduct formation .

Q. What are the critical impurities in (S)-Pramipexole-d3 synthesis, and how are they characterized?

Common impurities include des-propyl analogs, sulfonic acid derivatives, and enantiomeric byproducts. Synthesis pathways involving thiourea intermediates require rigorous FTIR and NMR profiling to detect residual solvents or unreacted precursors. USP guidelines mandate impurity thresholds (e.g., <0.10% for any single unknown impurity) using relative response factors in HPLC .

Methodological Considerations

  • Data Contradiction Analysis : Cross-validate analytical results using orthogonal techniques (e.g., FTIR for excipient compatibility vs. DSC for polymorphic stability ).
  • Regulatory Alignment : Adhere to USP monographs for defining water content, heavy metal limits, and chiral purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.